N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide is a complex organic compound that features a furan ring, a pyridine ring, and a methoxyphenyl group
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-17-6-3-2-5-15(17)10-19(22)21-12-14-9-16(13-20-11-14)18-7-4-8-24-18/h2-9,11,13H,10,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMKKQCOIDTQNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the furan and pyridine intermediates, which are then coupled through a series of reactions involving reagents such as acyl chlorides, amines, and catalysts under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have shown that compounds with similar structures demonstrate significant anticancer effects against various cancer cell lines. For instance:
- In vitro studies reveal that modifications to the furan and pyridine rings can enhance anticancer potency, making them suitable candidates for further development against malignancies like breast and lung cancer.
Antiviral Properties
Recent investigations into furan-containing compounds have highlighted their potential as antiviral agents, particularly against viruses such as SARS-CoV-2. For example:
- Case Study: A series of furan derivatives were tested for their ability to inhibit the main protease (Mpro) of SARS-CoV-2, with some showing IC50 values below 1 μM, indicating strong inhibitory effects.
Antioxidant Activity
The antioxidant properties of this compound are also noteworthy:
- Compounds structurally related to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide have demonstrated effective scavenging of free radicals, which can mitigate oxidative stress-related diseases.
Case Study 1: Anticancer Efficacy
A study focused on a derivative of this compound showed significant growth inhibition in cancer cell lines such as MDA-MB-231 and HCT116. The mechanism was linked to apoptosis induction and cell cycle arrest.
Case Study 2: Antiviral Activity Against SARS-CoV-2
Another investigation evaluated the antiviral efficacy of furan-pyridine derivatives against SARS-CoV-2. The results indicated that specific modifications improved binding affinity to viral targets, suggesting a pathway for therapeutic development.
Summary Table: Biological Activities
| Compound Name | Target | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| N-Aryl Derivative | Cancer Cell Lines | <1 | Induction of Apoptosis |
| Furan Derivative | SARS-CoV-2 Mpro | <1 | Protease Inhibition |
| Hydroxypyridinone | Antioxidant Activity | - | Free Radical Scavenging |
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The furan and pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins, while the methoxyphenyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-hydroxyphenyl)acetamide
- N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-chlorophenyl)acetamide
Uniqueness
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups allows for unique interactions with molecular targets, distinguishing it from similar compounds.
Biological Activity
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide is a complex organic compound characterized by the presence of furan and pyridine rings, along with an acetamide functional group. This molecular structure suggests potential biological activity, particularly in medicinal chemistry. The following sections will explore its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 298.34 g/mol. The presence of heterocyclic rings (furan and pyridine) enhances its reactivity and potential interactions with biological targets.
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on derivatives of pyridine and furan have shown promising results in inhibiting tumor growth in various cancer models. The mechanism often involves the inhibition of key enzymes or pathways involved in cell proliferation.
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various bacterial strains, demonstrating inhibition of bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
3. Enzyme Inhibition
This compound may act as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways. This activity is often attributed to the ability of the furan and pyridine moieties to engage in π–π stacking interactions with enzyme active sites.
The proposed mechanism for the biological activity of this compound involves:
- Binding Affinity : The sulfonamide group can form hydrogen bonds with specific enzymes or receptors, leading to inhibition.
- Structural Stability : The furan and pyridine rings can stabilize the binding through π–π interactions, enhancing the efficacy of the compound.
- Modulation of Signaling Pathways : By inhibiting key enzymes, the compound may disrupt signaling pathways essential for cancer cell survival or bacterial proliferation.
Case Studies
Several studies have highlighted the biological activity of compounds structurally related to this compound:
- Study on Anticancer Activity : A recent study demonstrated that derivatives similar to this compound significantly inhibited tumor growth in xenograft models, suggesting a potential therapeutic application in oncology .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of furan-containing compounds, revealing effective inhibition against Gram-positive bacteria, which could be extrapolated to predict similar activity for this compound .
Q & A
Q. What are the common synthetic routes for N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
-
Step 1 : Substitution reactions to introduce the furan-pyridine moiety. For example, coupling 5-(furan-2-yl)pyridin-3-ylmethanol with a halogenated intermediate under alkaline conditions.
-
Step 2 : Condensation of the intermediate with 2-(2-methoxyphenyl)acetic acid using condensing agents (e.g., DCC or EDC) .
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Step 3 : Purification via column chromatography or recrystallization to isolate the product in high purity (>95%) .
-
Key Conditions : Inert atmosphere (N₂/Ar), controlled temperatures (0–130°C), and solvents like DMF or dichloromethane .
Table 1: Synthetic Route Comparison
Step Reagents/Conditions Yield (%) Purity (HPLC) Reference 1 Alkaline substitution, 80°C 75–85 90% 2 DCC, RT, 12 h 70–78 88% 3 Silica gel chromatography 89 99%
Q. How is the purity and structural integrity of the compound confirmed?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon backbone .
- HPLC : To assess purity (>98%) using reverse-phase C18 columns and UV detection .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight .
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What are the key physicochemical properties critical for experimental design?
- Methodological Answer :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (critical for in vitro assays) .
- Stability : Monitor degradation under varying pH (2–12) and light exposure via accelerated stability studies .
- Melting Point : Determine experimentally (e.g., 132–133°C for analogous compounds) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
-
Functional Group Modifications : Synthesize derivatives by altering the furan, pyridine, or methoxyphenyl groups. For example:
-
Replace furan with thiophene to study electronic effects .
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Vary methoxy substituents on the phenyl ring to assess steric impact .
-
Bioassays : Test derivatives in enzyme inhibition (e.g., kinase assays) or cellular viability (MTT assay) .
Table 2: SAR Hypothetical Data
Derivative Modification IC₅₀ (µM) Reference Parent None 12.3 D1 Furan → Thiophene 8.7 D2 2-MeO → 4-MeO 25.1
Q. What methodological approaches resolve contradictory data in biological activity assays?
- Methodological Answer :
- Assay Replication : Conduct triplicate experiments with positive/negative controls .
- Orthogonal Assays : Cross-validate using SPR (binding affinity) and cellular thermal shift assays (CETSA) .
- Data Normalization : Use Z-factor analysis to quantify assay robustness .
Q. How can computational modeling predict molecular targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB). Focus on conserved binding pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds with pyridine-N) .
Q. What strategies optimize reaction yields and scalability?
- Methodological Answer :
- Catalyst Screening : Test Pd/C, Ni, or enzyme catalysts for coupling steps .
- Flow Chemistry : Use continuous flow reactors to enhance mixing and reduce side reactions .
- DoE (Design of Experiments) : Apply Taguchi methods to optimize temperature, solvent ratio, and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
